Tetraallylsilane
Overview
Description
Synthesis Analysis
The synthesis of tetraallylsilane involves the use of tetravinylsilane as the central core molecule in the construction of carbosilane dendritic macromolecules. A notable approach involves hydrosilylation of vinylsilane with dichloromethylsilane, followed by nucleophilic replacement of silicon chloride by vinylmagnesium bromide, necessitating well-controlled reaction conditions for hydrosilylation (Zhou & Roovers, 1993).
Molecular Structure Analysis
The molecular structure of tetraallylsilane and related compounds reveals variations in the stability of the M-C bonds. For instance, while tetraallyltin readily undergoes redistribution reactions, the silicon and germanium analogs, including tetraallylsilane, do not engage in such reactions even at elevated temperatures, highlighting the stability of the Si-C bonds in tetraallylsilane (Fishwick & Wallbridge, 1970).
Chemical Reactions and Properties
Tetraallylsilane participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions with aryl and alkenyl iodides. These reactions occur under significantly milder conditions compared to traditional silicon-based cross-coupling reactions and exhibit tolerance for a wide range of functional groups (Nakao et al., 2005).
Physical Properties Analysis
The synthesis of inorganic-organic hybrid materials from tetraethoxysilane (TEOS) and organotrialkoxysilane molecules, a related process, illustrates the ability to control the physical properties of the resulting materials through the stoichiometric incorporation of organosiloxane molecules. This method showcases the influence of molecular structure on the physical properties of silica-based materials (Mercier & Pinnavaia, 2000).
Chemical Properties Analysis
The reactivity of tetraallylsilane in cross-coupling reactions exemplifies its chemical properties, including the ability to form stable tetraorganosilicon reagents that facilitate the synthesis and recovery of silicon residues. This highlights the compound's utility in organic synthesis and material science for generating complex molecular architectures (Nakao et al., 2005).
Scientific Research Applications
Properties of Tetraallylsilane and Related Compounds : Tetraallylsilane and related compounds like tetraallylgermane and tetraallyltin show variations in stability of metal-carbon bonds. These properties are significant in understanding the behavior of these compounds in different reactions and temperatures (Fishwick & Wallbridge, 1970).
Use in Sol-Gel Derived Coatings : Tetraethoxysilane, a compound related to tetraallylsilane, is used in creating thin glassy films on glass microscope slides by dipping. The study explores the factors affecting the thickness of these coatings, which is relevant for applications in materials science and optics (Strawbridge & James, 1986).
Application in Lithium-Ion Batteries : Tetraethoxysilane has been investigated as an electrolyte additive in lithium-ion batteries. Its presence improves capacity and cycling performance, suggesting potential utility in enhancing battery technology (Wang et al., 2013).
In Stone Conservation : Tetraethoxysilane (TEOS) is being explored for use in consolidating stone and cement materials in heritage structures. Its application involves filling pores and facilitating the formation of new gels that strengthen the materials (Barberena-Fernández et al., 2019).
Thermodynamic Properties : The thermodynamic properties of tetraallylsilane across different states (crystalline, supercooled liquid, and liquid) have been studied. These findings are crucial for understanding its behavior under various temperature conditions (Smirnova et al., 2004).
Superhydrophobic Films : Tetraethoxysilane is used in creating superhydrophobic transparent films on glass substrates. These films have applications in creating surfaces that are highly resistant to water (Wang & Luo, 2012).
Safety And Hazards
Tetraallylsilane is classified as a combustible liquid . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .
Future Directions
properties
IUPAC Name |
tetrakis(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQMTFHUVDMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340557 | |
Record name | Tetraallylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraallylsilane | |
CAS RN |
1112-66-9 | |
Record name | Tetraallylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1112-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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